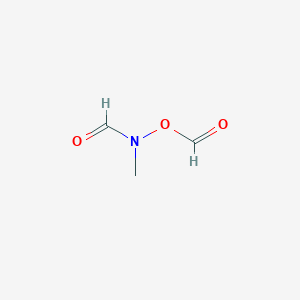
N-(Formyloxy)-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Formyloxy)-N-methylformamide is an organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid where the hydrogen atom is replaced by an amine group. This compound is characterized by the presence of both formyl and methyl groups attached to the nitrogen atom, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Formyloxy)-N-methylformamide typically involves the formylation of N-methylformamide. One common method is the reaction of N-methylformamide with formic acid under dehydrating conditions. This reaction can be catalyzed by various agents, including acid catalysts and transition metal catalysts .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Formyloxy)-N-methylformamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding formyl derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various formyl and amine derivatives, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
N-(Formyloxy)-N-methylformamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: This compound is used in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of N-(Formyloxy)-N-methylformamide involves its interaction with various molecular targets. The formyl group can participate in electrophilic reactions, while the methyl group provides steric hindrance, influencing the compound’s reactivity. The pathways involved include formylation and methylation reactions, which are crucial in the synthesis of formylated and methylated derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formylmethionine: Used in protein synthesis initiation.
N-Methylformamide: A simpler formamide derivative used in various chemical reactions.
Formamide: The parent compound of formamides, widely used in organic synthesis
Uniqueness
N-(Formyloxy)-N-methylformamide is unique due to the presence of both formyl and methyl groups, which confer distinct reactivity and versatility compared to other formamides. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
497266-01-0 |
|---|---|
Formule moléculaire |
C3H5NO3 |
Poids moléculaire |
103.08 g/mol |
Nom IUPAC |
[formyl(methyl)amino] formate |
InChI |
InChI=1S/C3H5NO3/c1-4(2-5)7-3-6/h2-3H,1H3 |
Clé InChI |
LRSJBGULDQENCX-UHFFFAOYSA-N |
SMILES canonique |
CN(C=O)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



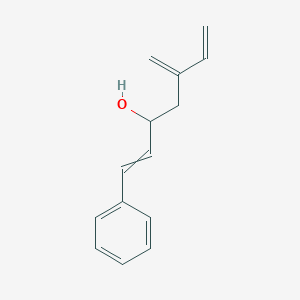
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
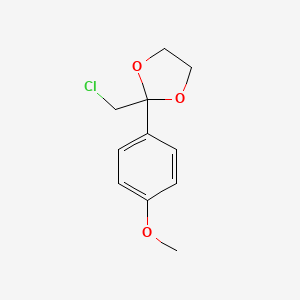
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)

![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
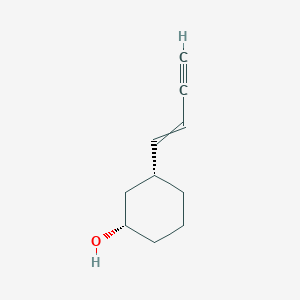
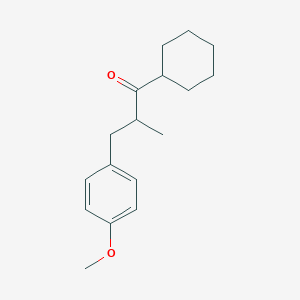
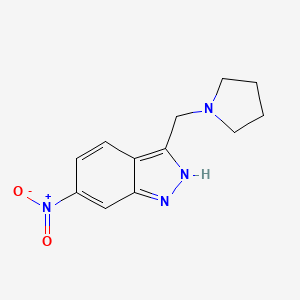
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
